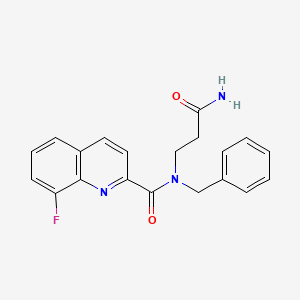![molecular formula C22H30N2O2 B5516157 1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5516157.png)
1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-(3-pyridinyl)-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound is a complex organic molecule that appears to involve functional groups and structural elements characteristic of piperidine derivatives, indicating potential biological activity or interest in chemical synthesis and material science. While specific studies directly addressing this compound were not found, related research provides insight into similar compounds' synthesis, structure, and properties.
Synthesis Analysis
Synthesis approaches for related compounds often involve multistep reactions, starting from simple precursors and employing conditions that facilitate the formation of the desired piperidine framework. For example, piperidine-mediated cyclization techniques are utilized to construct piperidine derivatives with high efficiency under mild reaction conditions (Zhang et al., 2021).
Molecular Structure Analysis
X-ray diffraction analysis has determined the molecular and crystal structures of similar hydroxy derivatives of hydropyridine. These studies highlight the significant role of intramolecular and intermolecular hydrogen bonds in determining the molecules' conformation and packing in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives can lead to various products depending on the reactants and conditions employed. For instance, reactions with benzylidenemalononitriles or α-cyanoacrylic esters can yield functionalized pyridines or bis-pyridinones, demonstrating the versatility of piperidine in facilitating nucleophilic additions and cyclizations (Mekheimer et al., 1997).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, of piperidine derivatives can vary widely depending on the substituents present on the piperidine ring and the overall molecular structure. These properties are crucial for determining the compound's suitability for various applications, including pharmaceuticals and materials science.
Chemical Properties Analysis
The chemical behavior of piperidine derivatives, including their reactivity towards different reagents, stability under various conditions, and potential for further functionalization, is a key area of interest. Studies have shown that substituent groups significantly influence these compounds' reactivity and chemical stability, affecting their potential applications (Khan et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
Research has delved into the synthesis and molecular structure of compounds similar to 1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-(3-pyridinyl)-4-piperidinol. For instance, studies on the synthesis of functionalized 4H-pyrano[3,2-c]pyridines and their reactions have provided insights into the formation of complex structures through reactions with benzylidenemalononitriles and other compounds, revealing potential pathways for synthesizing related compounds (Mekheimer, Mohamed, & Sadek, 1997). Additionally, investigations into the molecular and crystal structures of hydroxy derivatives of hydropyridine have highlighted the role of intramolecular and intermolecular hydrogen bonds in the conformation and packing of molecules in crystals, which could be relevant for understanding the structural characteristics of this compound (Kuleshova & Khrustalev, 2000).
Pharmacological Properties
While direct research on this compound's pharmacological properties is not discussed, related compounds have been examined for their pharmacological potential. For example, novel piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, which could provide a framework for evaluating similar properties in this compound (Sugimoto et al., 1990).
Eigenschaften
IUPAC Name |
1-[[4-(3-hydroxy-3-methylbutyl)phenyl]methyl]-4-pyridin-3-ylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-21(2,25)10-9-18-5-7-19(8-6-18)17-24-14-11-22(26,12-15-24)20-4-3-13-23-16-20/h3-8,13,16,25-26H,9-12,14-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZSORIAZKTLPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)CN2CCC(CC2)(C3=CN=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5516074.png)
![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5516084.png)

![1-[2-(2-naphthyloxy)propanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5516095.png)
![4-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5516108.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-3-methylbutanamide](/img/structure/B5516115.png)

![2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1-methyl-1H-benzimidazole](/img/structure/B5516142.png)
![N-{2-[3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide](/img/structure/B5516148.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5516152.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516162.png)
![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5516167.png)
![N-[(1S)-2-amino-2-oxo-1-phenylethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5516177.png)
